molecular formula C10H19NO B2632084 2-Azaspiro[5.5]undecan-7-ol CAS No. 1195642-23-9

2-Azaspiro[5.5]undecan-7-ol

Cat. No.: B2632084
CAS No.: 1195642-23-9
M. Wt: 169.268
InChI Key: POCJOGNVFHPZNS-UHFFFAOYSA-N
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Description

2-Azaspiro[55]undecan-7-ol is a spiro compound characterized by a unique bicyclic structure where a nitrogen atom is incorporated into one of the ringsThe molecular formula of 2-Azaspiro[5.5]undecan-7-ol is C10H19NO, and it has a molecular weight of 169.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[5.5]undecan-7-ol typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable amine with a cyclic ketone under acidic or basic conditions to form the spiro compound. For example, the reaction of 1-aminocyclohexane with cyclopentanone in the presence of an acid catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[5.5]undecan-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Azaspiro[5.5]undecan-7-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting neurological disorders.

    Industry: Utilized in the development of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Azaspiro[5.5]undecan-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azaspiro[5.5]undecan-7-ol is unique due to its specific spirocyclic structure and the presence of both a nitrogen atom and a hydroxyl group. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other spiro compounds .

Properties

IUPAC Name

2-azaspiro[5.5]undecan-11-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-9-4-1-2-5-10(9)6-3-7-11-8-10/h9,11-12H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCJOGNVFHPZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCCNC2)C(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195642-23-9
Record name 2-azaspiro[5.5]undecan-7-ol
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